N'-(2-hydroxybenzylidene)acetohydrazide
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Overview
Description
N’-(2-hydroxybenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazones. It is synthesized through the condensation reaction between 2-hydroxybenzaldehyde and acetohydrazide. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(2-hydroxybenzylidene)acetohydrazide is typically synthesized through a condensation reaction between 2-hydroxybenzaldehyde and acetohydrazide. The reaction is carried out in an ethanol solution under reflux conditions. The reaction mixture is heated to boiling, and the product is obtained after cooling and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(2-hydroxybenzylidene)acetohydrazide are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2-hydroxybenzylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced hydrazones.
Scientific Research Applications
N’-(2-hydroxybenzylidene)acetohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(2-hydroxybenzylidene)acetohydrazide involves its interaction with molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its biological activities. Additionally, its ability to undergo various chemical reactions allows it to interact with different biomolecules, leading to its observed effects .
Comparison with Similar Compounds
N’-(2-hydroxybenzylidene)acetohydrazide can be compared with other similar compounds, such as:
N’-(2-hydroxybenzylidene)benzohydrazide: Similar structure but with a benzohydrazide moiety.
N’-(2-hydroxybenzylidene)-2-(2-toluidino)acetohydrazide: Contains a toluidino group, offering different properties.
These compounds share similar synthetic routes and applications but differ in their specific chemical and biological properties, highlighting the uniqueness of N’-(2-hydroxybenzylidene)acetohydrazide.
Properties
CAS No. |
5941-05-9 |
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Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C9H10N2O2/c1-7(12)11-10-6-8-4-2-3-5-9(8)13/h2-6,13H,1H3,(H,11,12)/b10-6+ |
InChI Key |
WMMNITTVJHGRNL-UXBLZVDNSA-N |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=CC=C1O |
Canonical SMILES |
CC(=O)NN=CC1=CC=CC=C1O |
Origin of Product |
United States |
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